![molecular formula C13H19NO3 B15132991 N-{[3-methoxy-4-(pentyloxy)phenyl]methylidene}hydroxylamine](/img/structure/B15132991.png)
N-{[3-methoxy-4-(pentyloxy)phenyl]methylidene}hydroxylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{[3-methoxy-4-(pentyloxy)phenyl]methylidene}hydroxylamine is a chemical compound with the molecular formula C13H19NO3 and a molecular weight of 237.3 g/mol . It is also known by its IUPAC name, 3-methoxy-4-(pentyloxy)benzaldehyde oxime . This compound is characterized by the presence of a methoxy group, a pentyloxy group, and a hydroxylamine group attached to a benzene ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-{[3-methoxy-4-(pentyloxy)phenyl]methylidene}hydroxylamine typically involves the reaction of 3-methoxy-4-(pentyloxy)benzaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate . The reaction is carried out in an organic solvent like ethanol or methanol under reflux conditions for several hours. The product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
N-{[3-methoxy-4-(pentyloxy)phenyl]methylidene}hydroxylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: It can be reduced to form amines or hydroxylamines.
Substitution: The methoxy and pentyloxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Amines or hydroxylamines.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
N-{[3-methoxy-4-(pentyloxy)phenyl]methylidene}hydroxylamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein modification.
Industry: It may be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of N-{[3-methoxy-4-(pentyloxy)phenyl]methylidene}hydroxylamine involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with active sites of enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways, making it useful in research and potential therapeutic applications.
類似化合物との比較
Similar Compounds
3-methoxy-4-(pentyloxy)benzaldehyde: The precursor in the synthesis of N-{[3-methoxy-4-(pentyloxy)phenyl]methylidene}hydroxylamine.
Benzaldehyde oxime: A simpler analog with similar functional groups but lacking the methoxy and pentyloxy substituents.
Uniqueness
This compound is unique due to the presence of both methoxy and pentyloxy groups, which can influence its chemical reactivity and biological activity. These substituents can enhance the compound’s solubility, stability, and ability to interact with specific molecular targets compared to simpler analogs.
特性
分子式 |
C13H19NO3 |
|---|---|
分子量 |
237.29 g/mol |
IUPAC名 |
(NE)-N-[(3-methoxy-4-pentoxyphenyl)methylidene]hydroxylamine |
InChI |
InChI=1S/C13H19NO3/c1-3-4-5-8-17-12-7-6-11(10-14-15)9-13(12)16-2/h6-7,9-10,15H,3-5,8H2,1-2H3/b14-10+ |
InChIキー |
NPIYEUGVMDFDGE-GXDHUFHOSA-N |
異性体SMILES |
CCCCCOC1=C(C=C(C=C1)/C=N/O)OC |
正規SMILES |
CCCCCOC1=C(C=C(C=C1)C=NO)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-{[1-(3-Methoxybenzenesulfonyl)piperidin-4-yl]methyl}-2-methyl-3,4-dihydroquinazolin-4-one](/img/structure/B15132912.png)
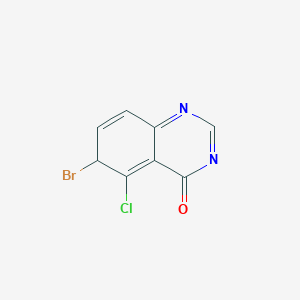
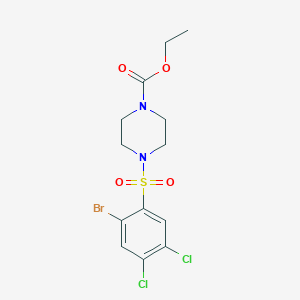

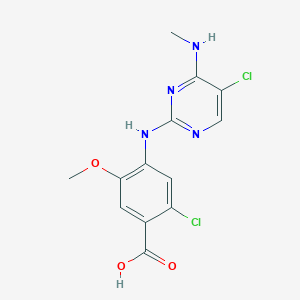
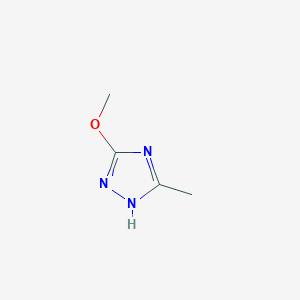
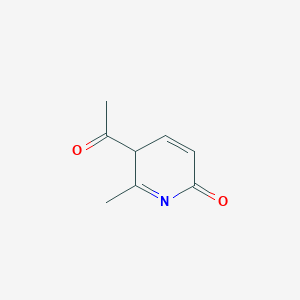
![3-(4-oxo-5,6,7,8-tetrahydro-4aH-[1]benzothiolo[2,3-d]pyrimidin-2-yl)propanoic acid](/img/structure/B15132955.png)
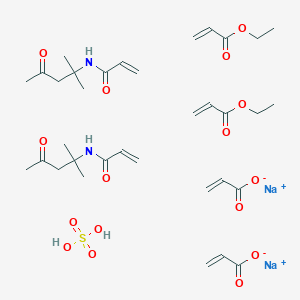
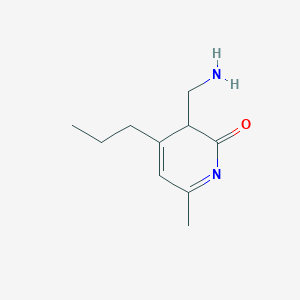
![N-[6-amino-1-(2-methylpropyl)-2,4-dioxo-1,3-diazinan-5-yl]-N-butyl-2-chloroacetamide](/img/structure/B15132981.png)

![6-ethyl-2-pyrrolidin-1-yl-4aH-thieno[2,3-d]pyrimidin-4-one](/img/structure/B15132994.png)
